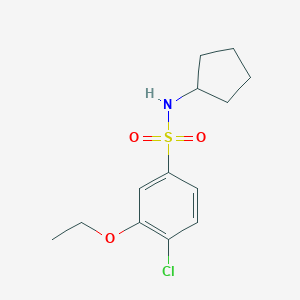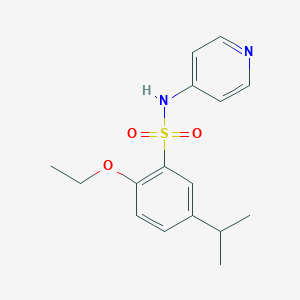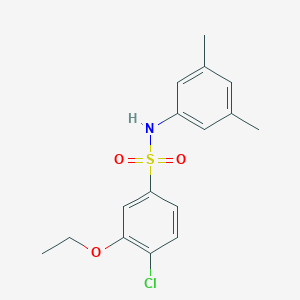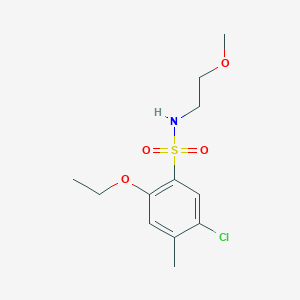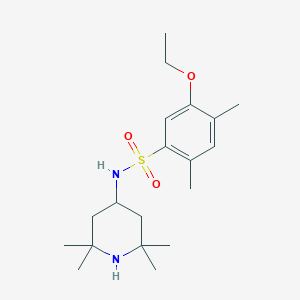
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide, commonly known as BDBS, is a sulfonamide derivative that has been used in scientific research as a potential anticancer agent. BDBS has shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
作用機序
The mechanism of action of BDBS is not fully understood. However, studies have suggested that BDBS may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. Inhibition of HDACs by BDBS can lead to the reactivation of tumor suppressor genes, leading to apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BDBS has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. BDBS has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using BDBS in lab experiments is its relatively simple synthesis method and high purity yield. BDBS has also shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
One limitation of using BDBS in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. BDBS also has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
将来の方向性
There are several future directions for the study of BDBS. One potential direction is to investigate the efficacy of BDBS in combination with other chemotherapy drugs. Another direction is to investigate the mechanism of action of BDBS in more detail, particularly its interaction with HDACs. Additionally, further studies are needed to investigate the potential of BDBS as a therapeutic agent in other types of cancer.
合成法
BDBS can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield BDBS in high purity.
科学的研究の応用
BDBS has been extensively studied for its anticancer properties. In vitro studies have shown that BDBS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. BDBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In vivo studies have shown that BDBS can inhibit tumor growth in mice models of breast and lung cancer. BDBS has also been shown to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H13Cl2NO5S |
分子量 |
390.2 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-21-13-5-11(17)15(6-10(13)16)24(19,20)18-7-9-2-3-12-14(4-9)23-8-22-12/h2-6,18H,7-8H2,1H3 |
InChIキー |
OGBZTMJWDSCQMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
正規SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
